molecular formula C16H17NO B3445852 2-(4-biphenylyl)-N,N-dimethylacetamide

2-(4-biphenylyl)-N,N-dimethylacetamide

Cat. No.: B3445852
M. Wt: 239.31 g/mol
InChI Key: CBTPTIPONPPUTA-UHFFFAOYSA-N
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Description

2-(4-Biphenylyl)-N,N-dimethylacetamide is an acetamide derivative featuring a biphenyl moiety at the 2-position and dimethyl substituents on the nitrogen atom. These compounds are synthesized via nucleophilic substitution, alkylation, or condensation reactions, often serving as intermediates in pharmaceuticals or agrochemicals .

Properties

IUPAC Name

N,N-dimethyl-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-17(2)16(18)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTPTIPONPPUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents Key Structural Features
2-(4-Biphenylyl)-N,N-dimethylacetamide Biphenyl at C2, dimethylamide Biphenyl enhances π-π interactions
N-(4-Nitrophenyl)-2-phenylacetamide Nitrophenyl at N, phenyl at C2 Electron-withdrawing nitro group increases reactivity
2-(4-Aminophenyl)-N,N-dimethylacetamide Aminophenyl at C2, dimethylamide Amino group improves solubility and H-bonding
N-(4-Butylphenyl)-2,2-diphenylacetamide Butylphenyl at N, diphenyl at C2 Bulky substituents hinder crystallization
2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide Bromo and nitro groups on phenoxy ring Halogen and nitro groups enhance electrophilicity

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromo) increase reactivity in substitution reactions but may reduce thermal stability .
  • Bulky substituents (e.g., butylphenyl, diphenyl) lower solubility in polar solvents but improve lipophilicity .

Key Observations :

  • Phase-transfer catalysis (e.g., using KOH in toluene) improves alkylation efficiency .
  • Optimized bases (e.g., triethylamine) suppress urea byproducts in haloformate reactions .
  • Low yields in quinolone alkylation (24%) highlight challenges in steric hindrance management .

Physicochemical Properties

Thermodynamic and solubility data for selected compounds:

Compound Solubility in DMA Melting Point (°C) LogP
This compound* High (inferred) N/A ~3.5
N,N-Dimethylacetamide (DMA) Miscible -20 -0.77
2-(4-Aminophenyl)-N,N-dimethylacetamide Moderate in water 120–125 1.2
N-(4-Butylphenyl)-2,2-diphenylacetamide Low in polar solvents 98–100 5.8

*Inferred from structural analogs. DMA = N,N-dimethylacetamide.
Data Sources : .

Key Observations :

  • Polar solvents like DMA enhance solubility for acetamides with aromatic substituents .
  • High LogP values (e.g., 5.8 for diphenyl derivatives) correlate with increased membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-biphenylyl)-N,N-dimethylacetamide
Reactant of Route 2
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2-(4-biphenylyl)-N,N-dimethylacetamide

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